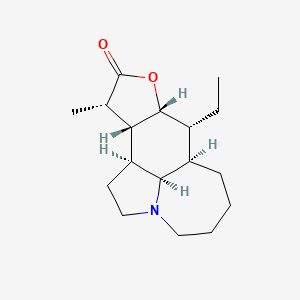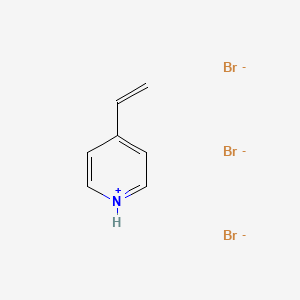
Neostenin
Übersicht
Beschreibung
Neostenine is a useful research compound. Its molecular formula is C17H27NO2 and its molecular weight is 277.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neostenine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neostenine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Neostenin
This compound ist ein Stemona-Alkaloid {svg_1} {svg_2}. Es wurde eine prägnante, lineare Synthese von this compound berichtet {svg_3}. Zu den wichtigsten Merkmalen dieser Synthese gehört eine Organokupfer-vermittelte Bislacton-C2-Desymmetrisierung zur stereoselektiven Konstruktion der Cyclohexan-Lacton-C,D-Ringe {svg_4}. Die Assemblierung des kondensierten Pyrrolo[1,2-a]Azepin-Kerns wurde durch Anwendung einer [5 + 2]-Maleimid-Photocycloaddition erreicht {svg_5}.
Antitussive Aktivität
This compound hat eine signifikante antitussive Aktivität gezeigt {svg_6}. Dies wurde im Modell des durch Zitronensäure induzierten Husten bei Meerschweinchen gezeigt {svg_7}.
Insektizide Aktivitäten
Stemona-Alkaloide, einschließlich this compound, haben signifikante insektizide Aktivitäten gezeigt {svg_8}. Diese Aktivitäten wurden unter Verwendung von biochemischen und elektrophysiologischen Ansätzen untersucht {svg_9}.
Acetylcholinesterase-Hemmende Eigenschaften
Stemona-Alkaloide wurden auf Acetylcholinesterase-hemmende Eigenschaften untersucht {svg_10}. Diese Untersuchung ergab eine viel höhere Potenz für Stemofolin-Derivate im Vergleich zu Pyridoazepin, zeigte aber auch eine signifikante Aktivität für Isomere von Stenin mit einem Stichoneurin-Skelett {svg_11}.
Entzündungshemmende Aktivität
Einige Derivate von Stemona-Alkaloiden haben eine entzündungshemmende Aktivität gezeigt {svg_12}. Diese Aktivität wurde als Hemmung der Expression von Entzündungsmediatoren identifiziert {svg_13}.
Umkehrung der Permeabilität-Glykoprotein-vermittelten Multidrug-Resistenz
Bei der Bewertung synergistischer wachstumshemmender Wirkungen mit Chemotherapeutika gegen Krebs zeigte Stemofolin die stärkste Wirkung bei der Umkehrung der Permeabilität-Glykoprotein-vermittelten Multidrug-Resistenz {svg_14}.
Zukünftige Richtungen
The synthesis and study of Neostenine and its derivatives present interesting opportunities for future research. Given its various biological activities, Neostenine could be a potential candidate for drug development and testing . Further studies are needed to elucidate its specific mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIHYOJMCBKEER-FGBMJVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Neostenine?
A1: Neostenine has shown significant antitussive activity in preclinical studies using guinea pig models. [] Specifically, it demonstrated efficacy in reducing cough frequency induced by citric acid aerosol stimulation. []
Q2: How does the structure of Neostenine relate to its antitussive activity?
A2: Research suggests that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus within the Neostenine structure is crucial for its antitussive activity. [] Furthermore, the all-cis configuration at the three ring junctions appears to be the optimal configuration for this specific activity. []
Q3: Have any studies investigated the absorption of Neostenine?
A3: Yes, research using a Caco-2 monolayer model, which mimics the intestinal lining, indicates Neostenine exhibits high absorptive permeability. [] This suggests it is likely well-absorbed following oral administration. []
Q4: Does Neostenine interact with any transporter proteins?
A4: Studies suggest Neostenine is a substrate for P-glycoprotein (P-gp), an efflux transporter found in the intestine. [] This interaction could potentially influence its absorption and distribution within the body. []
Q5: Are there any other reported biological activities for Neostenine?
A5: Beyond its antitussive effects, Neostenine has shown potential in other areas. It has demonstrated inhibitory activity against lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells, suggesting possible anti-inflammatory properties. [] Additionally, research into synthetic Stemona alkaloid analogues, inspired by natural products like Neostenine, has revealed a class of potent sigma ligands. [] These findings highlight the potential of Neostenine and its analogues as valuable tools for exploring various biological pathways.
Q6: What synthetic strategies have been explored to produce Neostenine?
A6: Several total syntheses of Neostenine have been achieved, showcasing the evolution of synthetic organic chemistry. One approach utilized a chirality transfer strategy with acyclic polyol intermediates, culminating in the first enantioselective total synthesis. [] Another elegant approach employed a protecting group-free synthesis featuring a [5+2] maleimide photocycloaddition to assemble the fused pyrrolo[1,2-a]azepine core, highlighting a concise and efficient route. []
Q7: Are there any known sources of Neostenine besides laboratory synthesis?
A7: Yes, Neostenine is a naturally occurring alkaloid found in the roots of Stemona tuberosa, a plant used in traditional Chinese medicine. [, ]
Q8: Have any computational studies been conducted on Neostenine or its analogues?
A8: While the provided abstracts don't explicitly detail computational studies on Neostenine itself, research on Stemona alkaloid analogues involved screening over 100 analogues for activity against G protein-coupled receptors. [] This suggests computational methods might have been employed for initial screening or to guide analogue design.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




